2-Bromo-5-(tert-butyl)pyrimidine
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Overview
Description
2-Bromo-5-(tert-butyl)pyrimidine is a chemical compound with the molecular formula C8H11BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom and a tert-butyl group in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(tert-butyl)pyrimidine typically involves the bromination of 5-(tert-butyl)pyrimidine. One common method is the reaction of 5-(tert-butyl)pyrimidine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(tert-butyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyrimidine ring with aromatic or aliphatic groups.
Scientific Research Applications
2-Bromo-5-(tert-butyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(tert-butyl)pyrimidine depends on its specific applicationFor example, in coupling reactions, it undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The molecular targets and pathways involved vary depending on the final product synthesized from this compound .
Comparison with Similar Compounds
2-Bromo-5-(tert-butyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine: Contains a tert-butyldimethylsiloxy group instead of a tert-butyl group.
Uniqueness: 2-Bromo-5-(tert-butyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a tert-butyl group allows for versatile functionalization and the formation of diverse derivatives .
Properties
CAS No. |
1369932-99-9 |
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Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-bromo-5-tert-butylpyrimidine |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)6-4-10-7(9)11-5-6/h4-5H,1-3H3 |
InChI Key |
AQXNNEIFLPMDQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N=C1)Br |
Origin of Product |
United States |
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